molecular formula C15H12ClF3N2O B11954572 1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea

1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea

Cat. No.: B11954572
M. Wt: 328.71 g/mol
InChI Key: SPDGVRUPZRZOGG-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C15H12ClF3N2O and a molecular weight of 328.724 g/mol This compound is known for its unique structural features, which include a benzyl group, a chlorinated phenyl ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of benzyl isocyanate with 2-chloro-5-(trifluoromethyl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

  • 1-Benzyl-1-(2-cyanoethyl)-3-(3-(trifluoromethyl)phenyl)urea
  • 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea
  • 1-(2-Chloro-5-methylphenyl)-3-(3-(trifluoromethyl)phenyl)urea

The presence of different substituents can lead to variations in their biological activity, making each compound unique in its own right .

Properties

Molecular Formula

C15H12ClF3N2O

Molecular Weight

328.71 g/mol

IUPAC Name

1-benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H12ClF3N2O/c16-12-7-6-11(15(17,18)19)8-13(12)21-14(22)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,20,21,22)

InChI Key

SPDGVRUPZRZOGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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